molecular formula C5H4N2O3 B13907314 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13907314
M. Wt: 140.10 g/mol
InChI Key: GFHLEEPIGDSIAJ-UHFFFAOYSA-N
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Description

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidines This compound is characterized by a pyrimidine ring with a keto group at the 6th position and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a xanthine oxidase inhibitor sets it apart from other similar compounds, making it a valuable target for drug development .

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

6-oxo-5H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2H,1H2,(H,9,10)

InChI Key

GFHLEEPIGDSIAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC=NC1=O)C(=O)O

Origin of Product

United States

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